![molecular formula C7H10N4O B1490641 (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone CAS No. 1477573-54-8](/img/structure/B1490641.png)
(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone
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Overview
Description
3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone, also known as AIM, is an important organic compound used in a variety of scientific research applications. AIM is a heterocyclic compound with a unique structure that makes it a versatile tool for chemists and biologists alike. AIM has been used in a variety of applications, including as a building block in the synthesis of other compounds, as an inhibitor of enzyme activity, and as a novel drug target. AIM has also been used to study the biochemical and physiological effects of various compounds, as well as to develop new therapeutic agents.
Scientific Research Applications
Synthesis of New Compounds
- Imidazole derivatives containing the β-lactam ring were synthesized, showcasing a method for creating new molecules with potential biological activities (Askar, Ali, & Al-Mouamin, 2016).
- Novel compounds with imidazole/benzimidazoquinazolinone structures have been developed using a copper-catalyzed aerobic oxidative method, highlighting their potential in medicinal chemistry (Chen, Li, Bi, Liu, & Qiao, 2012).
Biological Activities
- Imidazole derivatives evaluated for antiproliferative activity against various human cancer cell lines, demonstrating significant cytotoxicity and suggesting their potential as therapeutic agents against cancer (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018).
- Several imidazole-containing compounds showed antibacterial and antifungal activities, indicating their potential use as broad-spectrum antibiotics (Chandra, Ganguly, Dey, & Sarkar, 2020).
Chemical Synthesis Techniques
- The development of efficient synthesis methods for novel imidazole derivatives with potential applications in drug design, highlighting the versatility of these compounds in chemical synthesis (Ostrovskyi, Iaroshenko, Ali, Mkrtchyan, Villinger, Tolmachev, & Langer, 2011).
Mechanistic Studies and Application
- Detailed mechanistic studies and applications of these compounds in creating nitrogen-rich materials for gas generators, demonstrating the diverse industrial applications of imidazole derivatives (Srinivas, Ghule, & Muralidharan, 2014).
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(1H-imidazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-2-11(3-5)7(12)6-1-9-4-10-6/h1,4-5H,2-3,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMKUOUGPLAFMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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